Cas no 701-16-6 (5-Fluoro-2-methylbenzoxazole)

5-Fluoro-2-methylbenzoxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-methylbenzoxazole
- 5-fluoro-2-methyl-1,3-benzoxazole
- 5-Fluor-2-methylbenzoxazol
- 5-fluoro-2-methyl-benzooxazole
- 5-Fluoro-2-methylbenzo[d]oxazole
- AK202356
- 5-fluoro-2-methylbenzoxazole;
- 5-Fluoro-2-methyl-benzoxazole
- 5-fluoro-2-methyl-benzooxazole;
- STK022238
- SBB059632
- FCH918178
- EBD678303
- SY018734
- F0420
- ST51044557
- 5-Fluoro-2-methyl-1,3-benzoxazole AldrichCPR
- 5-Fluo
- A866679
- MFCD02093471
- AKOS006229800
- DS-10300
- CS-0043986
- DTXSID40377682
- SCHEMBL2061652
- GYRZYFSJULFMCS-UHFFFAOYSA-N
- 701-16-6
- 5-Fluoro-2-methyl-1,3-benzoxazole, AldrichCPR
- W17338
- EN300-387900
-
- MDL: MFCD02093471
- Inchi: 1S/C8H6FNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
- InChI Key: GYRZYFSJULFMCS-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C2=C(C=1[H])N=C(C([H])([H])[H])O2
Computed Properties
- Exact Mass: 151.04300
- Monoisotopic Mass: 151.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
Experimental Properties
- Color/Form: Not determined.
- Density: 1.230(lit.)
- Boiling Point: 90°C/10mmHg(lit.)
- Flash Point: 78.3℃
- Refractive Index: 1.5210 to 1.5240
- PSA: 26.03000
- LogP: 2.27530
- Solubility: Not determined.
5-Fluoro-2-methylbenzoxazole Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,Room Temperature
5-Fluoro-2-methylbenzoxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Fluoro-2-methylbenzoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F401718-500mg |
5-Fluoro-2-Methylbenzoxazole |
701-16-6 | 500mg |
$98.00 | 2023-05-18 | ||
Enamine | EN300-387900-2.5g |
5-fluoro-2-methyl-1,3-benzoxazole |
701-16-6 | 2.5g |
$2295.0 | 2023-05-30 | ||
Enamine | EN300-387900-0.1g |
5-fluoro-2-methyl-1,3-benzoxazole |
701-16-6 | 0.1g |
$1031.0 | 2023-05-30 | ||
Ambeed | A135403-250mg |
5-Fluoro-2-methylbenzo[d]oxazole |
701-16-6 | 95% | 250mg |
$10.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0420-1g |
5-Fluoro-2-methylbenzoxazole |
701-16-6 | 97.0%(GC) | 1g |
¥290.0 | 2022-05-30 | |
Chemenu | CM254629-10g |
5-Fluoro-2-methylbenzo[d]oxazole |
701-16-6 | 95% | 10g |
$393 | 2021-06-17 | |
Enamine | EN300-387900-1.0g |
5-fluoro-2-methyl-1,3-benzoxazole |
701-16-6 | 1g |
$1172.0 | 2023-05-30 | ||
Apollo Scientific | PC906427-5g |
5-Fluoro-2-methylbenzoxazole |
701-16-6 | 98+% | 5g |
£74.00 | 2025-02-22 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0420-5G |
5-Fluoro-2-methylbenzoxazole |
701-16-6 | >97.0%(GC) | 5g |
¥895.00 | 2024-04-15 | |
Oakwood | 009216 |
5-Fluoro-2-methylbenzoxazole |
701-16-6 | 009216 |
$0.00 | 2023-04-12 |
5-Fluoro-2-methylbenzoxazole Related Literature
-
1. A novel ‘tent-like’ structure of a copper(I) aggregate. The crystal and molecular structure of nona[N-(diethoxythiophosphoryl)-N′-phenylisothioureato]decacopper(I) perchlorateMargaret L. Niven,Panos Kyriacou,Tomasz A. Modro J. Chem. Soc. Dalton Trans. 1988 1915
Additional information on 5-Fluoro-2-methylbenzoxazole
5-Fluoro-2-methylbenzoxazole: A Comprehensive Overview
5-Fluoro-2-methylbenzoxazole (CAS No. 701-16-6) is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of benzoxazoles, which are widely studied due to their versatile applications in drug design, electronic materials, and fluorescence sensing. The benzoxazole core of this molecule provides a rigid and planar structure, while the fluorine and methyl substituents introduce electronic and steric effects that enhance its functional properties.
The synthesis of 5-fluoro-2-methylbenzoxazole typically involves a multi-step process, often starting with the preparation of the corresponding o-aminoaryl aldehyde or ketone. The formation of the benzoxazole ring is achieved through cyclization reactions, which can be facilitated by various methods such as acid catalysis or thermal conditions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield. For instance, researchers have explored the use of transition metal catalysts to streamline the cyclization process, making it more amenable to large-scale production.
One of the most promising applications of 5-fluoro-2-methylbenzoxazole lies in its potential as a building block for drug development. The compound's ability to act as a scaffold for bioactive molecules has been extensively studied. For example, derivatives of this compound have shown inhibitory activity against various enzymes, including kinases and proteases, which are key targets in cancer therapy. Recent studies have demonstrated that certain analogs can modulate cellular signaling pathways, offering new avenues for the treatment of diseases such as Alzheimer's and Parkinson's.
In addition to its pharmacological applications, 5-fluoro-2-methylbenzoxazole has found utility in materials science due to its excellent fluorescence properties. The compound exhibits strong emission under UV light, making it a valuable component in fluorescent sensors and optoelectronic devices. Researchers have recently developed novel materials incorporating this compound as a fluorescent probe for detecting heavy metal ions in aqueous solutions. These sensors offer high sensitivity and selectivity, making them suitable for environmental monitoring applications.
The electronic properties of 5-fluoro-2-methylbenzoxazole are further enhanced by its substituent effects. The presence of a fluorine atom at the 5-position introduces electron-withdrawing effects, while the methyl group at position 2 provides steric bulk and electron-donating characteristics. This combination creates a balance between conjugation and substitution patterns that can be tailored for specific applications. For instance, computational studies have revealed that these substituents significantly influence the molecule's frontier molecular orbitals, which are critical for its electronic behavior in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Recent advances in green chemistry have also impacted the synthesis and application of 5-fluoro-2-methylbenzoxazole. Eco-friendly methods such as microwave-assisted synthesis and solvent-free reactions have been employed to reduce environmental impact while maintaining product quality. Furthermore, researchers are exploring biodegradable derivatives of this compound to address concerns related to waste management and sustainability.
In conclusion, 5-fluoro-2-methylbenzoxazole (CAS No. 701-16-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and functionalization techniques, positions it as an important tool in modern scientific research. As ongoing studies continue to uncover new properties and applications for this compound, its role in advancing technology and medicine is expected to grow significantly.
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